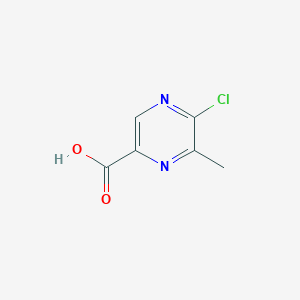

5-Chloro-6-methylpyrazine-2-carboxylic acid

Descripción general

Descripción

5-Chloro-6-methylpyrazine-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol . It is characterized by a pyrazine ring substituted with a chlorine atom at the 5-position and a methyl group at the 6-position, along with a carboxylic acid group at the 2-position . This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methylpyrazine-2-carboxylic acid typically involves the chlorination of 6-methylpyrazine-2-carboxylic acid. One common method includes the reaction of 6-methylpyrazine-2-carboxylic acid with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-6-methylpyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., LiAlH₄), solvents (e.g., ether), and low temperatures.

Oxidation: Oxidizing agents (e.g., KMnO₄), solvents (e.g., water), and acidic or basic conditions.

Major Products Formed

Aplicaciones Científicas De Investigación

5-Chloro-6-methylpyrazine-2-carboxylic acid is utilized in various scientific research fields:

Mecanismo De Acción

The mechanism of action of 5-Chloro-6-methylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The exact pathways and molecular targets depend on the specific application and the nature of the enzyme or receptor involved .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 5-chloro-6-methylpyrazine-2-carboxylate

- 2-Chloro-3-methylpyrazine

- 2,5-Dichloro-3-methylpyrazine

- 2-Amino-5-chloro-6-methylpyrazine

- 5-Chloro-6-methylpyrazine-2-carbonitrile

Uniqueness

5-Chloro-6-methylpyrazine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, a methyl group, and a carboxylic acid group makes it a versatile intermediate in various synthetic and research applications .

Actividad Biológica

5-Chloro-6-methylpyrazine-2-carboxylic acid is a compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by its unique structure, which includes a chlorine atom and a methyl group attached to the pyrazine ring. This configuration enhances its reactivity and biological activity compared to structurally similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various bacterial strains by disrupting cell wall synthesis. The compound's mechanism involves inhibiting key enzymes responsible for bacterial cell wall formation, leading to cell lysis and death.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 12.5 µg/mL | Inhibition of cell wall synthesis |

| Staphylococcus aureus | 6.25 µg/mL | Disruption of membrane integrity |

| Pseudomonas aeruginosa | 25 µg/mL | Inhibition of essential metabolic pathways |

Anticancer Potential

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Studies suggest that it may induce apoptosis in malignant cells through the modulation of cellular signaling pathways.

- Inhibition of STING Pathway : The compound has been noted to inhibit the Stimulator of Interferon Genes (STING) pathway, which is critical in immune response regulation. Dysregulation of this pathway is often associated with cancer progression. By antagonizing STING activation, the compound may help suppress tumor growth and enhance immune responses against cancer cells .

- Apoptosis Induction : Research indicates that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death. This effect is mediated through the activation of caspases and other pro-apoptotic factors.

Table 2: Anticancer Activity Overview

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SJSA-1 (sarcoma) | 13 | Apoptosis induction via STING inhibition |

| MCF-7 (breast cancer) | 10 | Disruption of cell signaling pathways |

| A549 (lung cancer) | 15 | Induction of oxidative stress |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at low concentrations, highlighting its potential as a therapeutic agent against resistant bacterial infections.

- Case Study on Cancer Treatment : In preclinical trials, the compound was administered to mice with xenograft tumors. Results indicated a significant reduction in tumor size after treatment with doses as low as 50 mg/kg, showcasing its potential for further development as an anticancer drug .

Propiedades

IUPAC Name |

5-chloro-6-methylpyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-3-5(7)8-2-4(9-3)6(10)11/h2H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWONLNJXMKSZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.